2-(9-Fluorenylidene)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H9O2- |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-fluoren-9-ylideneacetate |
InChI |
InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/p-1 |
InChI Key |
TUWTVRGEVPWFIX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)[O-] |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 9 Fluorenylidene Acetate
Reactions Involving the Exocyclic Double Bond
The carbon-carbon double bond external to the fluorene (B118485) ring system in 2-(9-fluorenylidene)acetate is electron-rich and serves as a versatile handle for numerous organic reactions. Its reactivity is central to the synthesis of more complex molecular architectures.
Cycloaddition Chemistry of 9-Fluorenylidene Moieties
The 9-fluorenylidene group readily participates in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. A prominent example is the 1,3-dipolar cycloaddition. In this type of reaction, a 1,3-dipole reacts with a dipolarophile (the alkene component) to form a five-membered ring.
For instance, 9-diazofluorene (B1199885), a precursor to the fluorenylidene carbene, engages in 1,3-dipolar cycloadditions with various dipolarophiles. researchgate.net Research has shown that the reaction of 9-diazofluorene with 2-arylidene-1H-indene-1,3(2H)-dione derivatives leads exclusively to the formation of novel spiropyrazole derivatives. researchgate.net The reaction proceeds cleanly, affording a series of 4-aryldispiro[indane-2,3-pyrazole-5,9-fluorene]-1,3-diones in good to excellent yields. researchgate.net The choice of solvent can significantly influence the reaction yield and time. researchgate.net
Table 1: Effect of Solvent on the 1,3-Dipolar Cycloaddition of 9-Diazofluorene
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Diethyl ether | 15 | 30 |
| 2 | Dioxane | 8 | 63 |
| 3 | Tetrahydrofuran (B95107) | 8 | 69 |
| 4 | Methylene (B1212753) chloride | 8 | 70 |
| 5 | Acetonitrile (B52724) | 6 | 96 |
| 6 | Ethanol | 8 | 60 |
| 7 | Methanol | 15 | 45 |
Data sourced from a study on the synthesis of spiropyrazole derivatives. researchgate.net
The stereochemistry of cycloaddition products involving fluorenylidene is dependent on the relative rates of the reaction and intersystem crossing between the singlet and triplet states of the carbene intermediate. wikipedia.org The use of different solvents can help to stabilize specific spin states, thereby increasing the stereospecificity of the reaction. wikipedia.org
Dimerization and Oligomerization Pathways
Under certain conditions, such as photolysis or catalysis, molecules containing the 9-fluorenylidene moiety can undergo dimerization or oligomerization. These reactions involve the coupling of two or more monomer units to form larger molecules. The exocyclic double bond is the reactive site for these transformations, leading to the formation of new carbon-carbon single or double bonds. While specific studies on the dimerization of this compound are not prevalent in the provided results, the general reactivity pattern of fulvenes and related systems suggests that such pathways are plausible.
Nucleophilic and Electrophilic Additions to the Ylidene Functionality
The exocyclic double bond of this compound is susceptible to attack by both nucleophiles and electrophiles. The pi electrons of the double bond are nucleophilic and can attack electrophiles, initiating an electrophilic addition reaction. libretexts.orglibretexts.org
In an electrophilic addition, an electrophile attacks the pi bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.orglibretexts.org For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. youtube.com
Conversely, the carbon atom of the ylidene group can be attacked by nucleophiles, particularly if the molecule is activated by an electron-withdrawing group, such as the acetate (B1210297) group in this compound. This type of reaction is known as a nucleophilic addition. The mechanism typically involves the attack of the nucleophile on the electrophilic carbon, followed by protonation or another quenching step. youtube.com
Table 2: General Characteristics of Additions to the Ylidene Functionality
| Reaction Type | Initial Attacking Species | Key Intermediate | General Product |
|---|---|---|---|
| Electrophilic Addition | Electrophile | Carbocation | Alkyl halide, alcohol, etc. |
| Nucleophilic Addition | Nucleophile | Anionic species | Depends on nucleophile |
Rearrangement Processes and Their Mechanistic Elucidation
Molecules incorporating the this compound framework can also undergo various rearrangement reactions, leading to significant structural changes.
Meyer-Schuster Rearrangements in Propargylallenes
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group to form an allene (B1206475) intermediate, which then tautomerizes to the final product. wikipedia.org While the direct Meyer-Schuster rearrangement of a propargylallene containing a this compound moiety is a specific and complex scenario, related transformations have been studied. For instance, the Meyer-Schuster rearrangement has been utilized in the synthesis of α,β-unsaturated thioesters and in the diastereomerically-selective synthesis of a part of the paclitaxel (B517696) molecule. wikipedia.org The reaction can be promoted by various catalysts, including strong acids, transition metals, and Lewis acids. wikipedia.org
Intramolecular Cyclization Cascades
The reactive nature of the fluorenylidene moiety and the functionalities present in its derivatives can be harnessed to trigger intramolecular cyclization cascades. These cascades are a series of reactions that occur in a single pot, leading to the rapid construction of complex polycyclic systems. For example, visible light-catalyzed tandem radical cyclization of N-propargylindoles with acyl chlorides has been established for the synthesis of 2-acyl-9H-pyrrolo[1,2-a]indoles. nih.gov This process involves the addition of a radical to the carbon-carbon triple bond, followed by an intramolecular cyclization. nih.gov Similarly, a p-TsOH·H₂O-catalyzed intramolecular intercepted Meyer–Schuster rearrangement/allylic alkenylation of propynolaldehydes with olefins provides a metal-free method for synthesizing skipped 1,4-dienes. rsc.org These examples highlight the potential for designing intramolecular cyclization cascades starting from appropriately substituted this compound derivatives.
Reactivity of Fluorenylidene as a Reactive Intermediate or Moiety within the Compound
The fluorenylidene group, a carbene derived from the methylene bridge of fluorene, is a critical reactive intermediate that dictates the chemical behavior of this compound. organic-chemistry.org Carbenes are highly reactive species containing a neutral carbon atom with two unshared valence electrons. rsc.org The reactivity of the fluorenylidene moiety is profoundly influenced by the spin multiplicity of these two electrons, leading to distinct reaction pathways and products. organic-chemistry.org
Singlet and Triplet Spin States of Fluorenylidene and Their Influence on Reaction Stereochemistry
The fluorenylidene carbene can exist in two different electronic spin states: a singlet state and a triplet state. In the singlet state, the two non-bonding electrons are spin-paired in the same orbital, leaving a vacant p-orbital. In the triplet state, the two electrons are unpaired, each occupying a different orbital. rsc.orgrsc.org A significant characteristic of fluorenylidene is that its triplet ground state is only slightly lower in energy (by about 1.1 kcal/mol) than the singlet state, allowing both states to be accessible under typical reaction conditions. organic-chemistry.org
The spin state of the fluorenylidene intermediate at the moment of reaction has a direct and predictable impact on the stereochemistry of the products, particularly in cycloaddition reactions with alkenes. This relationship is generally explained by the Skell-Woodworth rules:
Singlet Fluorenylidene: Reactions involving the singlet state are typically concerted, meaning the new bonds are formed in a single step. When reacting with an alkene, singlet fluorenylidene adds across the double bond in a way that preserves the original stereochemistry of the alkene. For example, addition to a cis-alkene yields a cis-disubstituted cyclopropane (B1198618) stereospecifically. organic-chemistry.org The stereospecificity of this concerted mechanism is a hallmark of singlet carbene reactivity.
Triplet Fluorenylidene: The triplet state, being a diradical, reacts with alkenes in a stepwise fashion. organic-chemistry.org It first forms a diradical intermediate by adding to one of the double-bonded carbons. This intermediate has a finite lifetime, during which rotation around the single bonds can occur before the second bond closes to form the cyclopropane ring. This bond rotation leads to a loss of the original stereochemical information, resulting in a mixture of cis and trans isomers in the final product. Therefore, reactions involving triplet fluorenylidene are non-stereospecific. organic-chemistry.org
The stereochemical outcome of reactions involving this compound is thus a powerful diagnostic tool to determine the spin state of the reacting fluorenylidene moiety.
Intersystem Crossing and Spin Trapping Agent Effects
The process by which a singlet state carbene converts to a triplet state carbene is known as intersystem crossing (ISC). researchgate.net This is an isoenergetic, radiationless transition involving a change in spin multiplicity. researchgate.netnih.gov The rate of intersystem crossing can significantly influence the products of a reaction, as it determines the relative populations of the singlet and triplet states. organic-chemistry.org
Several factors can affect the rate of ISC and the observed reactivity:
Solvent Effects: The polarity of the solvent can stabilize one spin state over the other. Halogenated solvents, for instance, have been shown to stabilize the singlet state of carbenes like fluorenylidene, thereby slowing the rate of intersystem crossing and favoring stereospecific reactions. organic-chemistry.org
Spin Trapping Agents: The presence of specific reagents can "trap" or quench one of the spin states, thereby enriching the other. Butadiene, for example, can be used as a triplet quencher, leading to an increase in the stereospecificity of the reaction by favoring the singlet pathway. organic-chemistry.org Conversely, the presence of paramagnetic species, such as molecular oxygen, can enhance the rate of intersystem crossing. researchgate.net
Heavy-Atom Effect: Intersystem crossing is generally more favorable in molecules containing heavy atoms (e.g., iodine, bromine) due to enhanced spin-orbit coupling, which facilitates the necessary spin flip. researchgate.netnih.gov
The time scale for intersystem crossing is typically on the order of 10⁻⁸ to 10⁻³ seconds. researchgate.net This rate is often competitive with the rates of the carbene's primary reactions, making the study of these effects crucial for understanding and controlling the reaction outcomes of fluorenylidene precursors.
Role of Catalysts in Directing Reaction Outcomes
Catalysts play a pivotal role in modulating the reactivity of carbenes generated from diazo compounds like the precursor to this compound. Transition metal catalysts, particularly those based on rhodium and copper, are widely used to generate metal-carbene (or carbenoid) intermediates. nih.govrsc.org These intermediates exhibit reactivity that is often distinct from and more selective than the free carbene, allowing for precise control over the reaction outcome.
The general mechanism involves the reaction of the diazo compound with the metal catalyst to form a highly reactive metal-carbene species, with the expulsion of nitrogen gas (N₂). rsc.orgthieme-connect.com This intermediate is then transferred to a substrate in a controlled manner.
Rhodium Catalysts: Dirhodium(II) carboxylates, such as dirhodium(II) acetate (Rh₂(OAc)₄), are exceptionally effective catalysts for a wide range of transformations involving diazo compounds. rsc.orgthieme-connect.com The electrophilicity of the rhodium catalyst is a key factor; more electrophilic catalysts generally exhibit higher reactivity. thieme-connect.comacs.org By forming a rhodium-carbene intermediate, these catalysts can direct the fluorenylidene moiety to participate in reactions such as:
Cyclopropanation: Catalytic decomposition of a diazo compound in the presence of an alkene leads to the formation of cyclopropanes. Chiral rhodium catalysts can achieve high levels of enantioselectivity in these reactions. thieme-connect.com
C-H Insertion: Rhodium carbenes can insert into carbon-hydrogen bonds, a powerful method for C-C bond formation. rsc.org
Annulation Reactions: Catalysts can facilitate cascade reactions where the carbene undergoes insertion followed by cyclization to build complex ring systems. rsc.orgrsc.org For instance, rhodium catalysts have been used in the dehydrogenative cyclization of diphenylmethane (B89790) moieties to construct the fluorene core itself. researchgate.net
The choice of ligands on the dirhodium catalyst is crucial for tuning its selectivity. For example, in a three-component reaction involving a diazo compound, an amine, and an allylic substrate, the use of a Xantphos ligand with a dirhodium(II) catalyst was shown to selectively promote allylic alkylation while suppressing undesired cyclopropanation. organic-chemistry.org
Copper Catalysts: Copper catalysts, often in the +1 oxidation state, are also widely employed, particularly for cyclopropanation reactions using diazoacetates. nih.govrsc.org The mechanism involves the formation of a copper-carbene complex which then reacts with an alkene. nih.gov Copper-catalyzed reactions can provide a cost-effective alternative to rhodium and have been used to synthesize a variety of cyclopropane derivatives. nih.gov Recent advancements have shown that copper catalysts can be used in photoredox-catalyzed formal cyclopropanations, expanding the scope and functional group tolerance of these transformations. rsc.org
The table below summarizes the key catalysts and their roles in reactions analogous to those expected for this compound.
| Catalyst System | Precursor Type | Reaction Type | Role of Catalyst | Ref |
| Dirhodium(II) Acetate (Rh₂(OAc)₄) | Diazoesters | Annulation, Olefination | Forms rhodium-carbene intermediate, facilitates cyclization and C-C bond formation. | rsc.org |
| Dirhodium(II)/Xantphos | Diazo compounds | Relay Carbene Insertion / Allylic Alkylation | Forms rhodium-carbene for N-H insertion; ligand directs selectivity away from cyclopropanation towards allylic alkylation. | organic-chemistry.org |
| Copper(I) with Chiral Ligands (e.g., bis(oxazoline)) | Methyl Diazoacetate | Enantioselective Cyclopropanation | Forms a chiral copper-carbene complex that transfers the carbene to an alkene with high stereocontrol. | nih.gov |
| [Cp*RhCl₂]₂ / AgSbF₆ | Diazo compounds | (4+1) Cycloaddition | Generates an active rhodium(III)-carbene for cycloaddition reactions. | rsc.org |
Derivatization and Exploitation As a Synthetic Building Block
Synthesis of Substituted 2-(9-Fluorenylidene)acetate Derivatives
The synthesis of substituted this compound derivatives can be achieved through various organic transformations, leveraging the reactivity of the fluorene (B118485) core. While direct methods focusing solely on the acetate (B1210297) derivative are specific, broader strategies for functionalizing the fluorene skeleton are well-established and adaptable. These include transition-metal-catalyzed reactions and metal-free approaches to form C-C bonds at the 9-position of fluorene derivatives. researchgate.net For instance, the alkylation of fluorene with alcohols can be catalyzed by tBuOK or phenalenyl-based molecules. researchgate.net Furthermore, enantioselective cycloaddition reactions of fluorene aldehydes with activated ketones, catalyzed by N-heterocyclic carbenes (NHCs), provide a pathway to chiral derivatives. researchgate.net These methods offer a versatile toolkit for introducing a wide range of substituents onto the fluorene framework, thereby modifying the electronic and steric properties of the resulting this compound derivatives.
Formation of Spirocyclic Compounds Incorporating the Fluorenylidene Acetate Unit
The fluorenylidene unit is a key component in the construction of spirocyclic compounds, where two rings share a single common atom. A notable example involves the synthesis of spiro[fluorene-9,5′- nih.govnih.gov-dioxan]-2′-one (F-TMC), a fluorene-functionalized aliphatic cyclic carbonate monomer. rsc.orgibm.com The preparation of such spiro compounds often involves the condensation reaction of a cyclic ketone, in this case, a fluorenone derivative, with a diol. wikipedia.org The resulting spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) derivatives, synthesized in a one-pot approach using excess MeSO3H, serve as important building blocks for materials with specific light-emitting properties. researchgate.net These synthetic strategies highlight the utility of the fluorenylidene scaffold in creating complex three-dimensional architectures.
| Spirocyclic Compound | Synthetic Precursors | Key Features |
| Spiro[fluorene-9,5′- nih.govnih.gov-dioxan]-2′-one (F-TMC) | Fluorenone derivative, Diol | Fluorene-functionalized aliphatic cyclic carbonate monomer. rsc.orgibm.com |
| Spiro[fluorene-9,9'-xanthene] (SFX) | Fluorenone, Xanthone derivative | Building blocks for blue-light-emitting materials. researchgate.net |
Construction of Fused Ring Systems and Polycyclic Aromatic Hydrocarbons
The planarity and extended π-system of the fluorenylidene unit make it an ideal building block for the synthesis of larger fused ring systems and polycyclic aromatic hydrocarbons (PAHs). A significant example is the synthesis of 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives. nih.gov These highly twisted alkenes are synthesized through methods designed to create sterically crowded systems, leading to unique structural and electronic properties. nih.gov The resulting molecules exhibit significant twist angles and elongated central C=C bonds, as confirmed by X-ray crystallography and DFT calculations. nih.gov The incorporation of fluorenylidene units can also be seen in the formation of bifluorenylidene motifs, which can enhance the acceptor properties in certain molecular structures. researchgate.net
| Fused Ring System | Key Structural Feature | Synthetic Implication |
| 13,13'-bis(dibenzo[a,i]fluorenylidene) | Highly twisted and elongated central C=C bond. nih.gov | Creates high-strain ground state and stabilizes the transition state of C=C bond rotation. nih.gov |
| Pyrrolo-annelated bifluorenylidene dimer | Bifluorenylidene motif. researchgate.net | Enhances electron acceptor properties. researchgate.net |
Incorporation into Polymeric Architectures for Organic Materials Research
The integration of the this compound moiety and its derivatives into polymeric backbones has led to the development of advanced organic materials with tailored properties for various applications.
Fluorene-containing polyesters and polycarbonates are synthesized through several polymerization techniques. Aromatic polyesters incorporating fluorene groups can be prepared via interfacial polymerization of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BPF), phenolphthalein, and terephthaloyl chloride. researchgate.net Another approach is the anionic ring-opening polymerization of six-membered spirocyclic carbonates that have 9,9-fluorene groups at the 5,5-position, yielding cardo-type polymers. researchgate.net Furthermore, fluorene-rich polyesters can be synthesized from 9,9-diarene-substituted fluorene diols. researchgate.net A specific type of polycarbonate with a high refractive index has been synthesized by copolymerizing 2,2′-bis(2-hydroxyethoxy)-1,1′-binaphthyl (BNE) with 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF). nih.govnih.gov
Poly(fluorenyl aryl piperidinium) (PFAP) copolymers are synthesized through a facile acid-catalyzed condensation reaction. nih.govresearchgate.net For instance, the synthesis of poly(fluorene-co-terphenyl N,N′-dimethylpiperidinium) (PFTP-x) involves the reaction of terphenyl, 9,9′-dimethylfluorene, and 1-methyl-4-piperidone (B142233) in the presence of dichloromethane (B109758), trifluoroacetic acid (TFA), and trifluoromethanesulfonic acid (TFSA). nih.gov The quaternization of the resulting polymer is then carried out using methyl iodide (CH₃I) and potassium carbonate in dimethyl sulfoxide (B87167) (DMSO). nih.gov These copolymers are designed for use as anion exchange membranes and ionomers. nih.govresearchgate.netrsc.orgrsc.org
The structural analysis of polymers containing fluorenylidene units is crucial for understanding their properties and performance. For poly(fluorenyl aryl piperidinium) (PFAP) copolymers, the structure is typically confirmed by ¹H nuclear magnetic resonance (¹H NMR) spectroscopy. nih.govresearchgate.net The microstructure, molecular weight, morphology, and thermal properties of aromatic polyesters bearing fluorene groups are also thoroughly investigated. researchgate.net For polyphenylene type polymers, X-ray studies of model compounds are performed to elucidate the structural features of the elementary units. marquette.edu Limited proteolysis mass spectrometry (LiP-MS) has also been utilized to study polymer-protein interactions in bioconjugates, providing insights into the structural dynamics of the polymer chains. researchgate.net
Utilization in Complex Molecule Synthesis as a Key Precursor
The chemical scaffold of this compound and its derivatives serves as a valuable starting point for the construction of more elaborate and complex molecular architectures. The reactivity of the fluorenylidene moiety, coupled with the functional handle of the acetate group, allows for its strategic incorporation into a variety of synthetic pathways, leading to compounds with potential applications in medicinal chemistry and materials science. A notable example of its utility is in the synthesis of complex heterocyclic systems, such as fluorenyl-hydrazonothiazole derivatives.
These synthetic endeavors often capitalize on the fluorenylidene structure as a core building block, which can be chemically modified to introduce further complexity and functionality. The synthesis of such derivatives showcases the role of fluorenylidene compounds as key precursors in multi-step reaction sequences.
A significant application of a fluorenylidene-based precursor is demonstrated in the synthesis of a series of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives. mdpi.com This process begins with the synthesis of the precursor, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, from fluorenone. mdpi.com This precursor is then utilized in Hantzsch-type reactions with various α-halocarbonyl compounds to yield the target thiazole (B1198619) derivatives. mdpi.com The reaction conditions, such as the choice of solvent and the use of a catalyst, can be optimized to improve reaction times and yields. mdpi.com
For instance, the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride was achieved by reacting the carbothioamide precursor with chloroacetaldehyde (B151913) in tetrahydrofuran (B95107) (THF) without the need for a base catalyst. mdpi.com The use of THF as a solvent was found to be advantageous in several reactions, leading to the formation of crystalline products with good yields. mdpi.com In some cases, the reaction conditions were modified, such as using dimethylformamide (DMF) as a solvent and heating the reaction mixture, although this sometimes led to purification challenges. mdpi.com
The following table summarizes the synthesis of various fluorenyl-hydrazonothiazole derivatives, highlighting the versatility of the fluorenylidene precursor in generating a library of complex molecules.
| Product | Starting α-Halocarbonyl Compound | Solvent | Catalyst | Yield | Reference |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride | Chloroacetaldehyde | THF | None | - | mdpi.com |
| 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one | - | - | - | - | mdpi.com |
| Quinoxaline-fused thiazole | 2,3-dichloroquinoxaline | 1,4-dioxane | Sodium acetate | 81% | mdpi.com |
| Substituted thiazole derivative | - | THF | - | 72-92% | mdpi.com |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering detailed insights into the molecular framework.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For a derivative, (E)-N-benzylidene-4-fluoroaniline oxide, the ¹H NMR spectrum, recorded in CDCl₃ at 400.1 MHz, shows a multiplet for two aromatic protons (ArH) in the range of δ 8.31-8.21 ppm. rsc.org A singlet at δ 7.80 ppm corresponds to the methine proton (CH). rsc.org Two other sets of aromatic protons appear as a doublet at δ 7.71 ppm (J = 9 Hz) and a multiplet at δ 7.41-7.39 ppm, with the latter integrating to three protons. rsc.org Another doublet for two aromatic protons is observed at δ 7.17 ppm (J = 9 Hz). rsc.org The chemical shifts are influenced by factors such as electron-withdrawing or donating groups, which can cause signals to shift to higher or lower frequencies. ucl.ac.uk
A representative ¹H NMR data table for a related fluorene (B118485) derivative is provided below.
Table 1: ¹H NMR Chemical Shift Data for (E)-N-benzylidene-4-fluoroaniline oxide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.31-8.21 | m | - | 2H | ArH |
| 7.80 | s | - | 1H | CH |
| 7.71 | d | 9 | 2H | ArH |
| 7.41-7.39 | m | - | 3H | ArH |
| 7.17 | d | 9 | 2H | ArH |
Source: Royal Society of Chemistry rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. Generally, sp² hybridized carbons, such as those in aromatic rings and C=C double bonds, resonate in the downfield region of the spectrum (δ 110-220 ppm), while sp³ hybridized carbons appear in the upfield region (δ 0-90 ppm). libretexts.org Carbonyl carbons (C=O) are characteristically found at the lowest field, between δ 160 and 220 ppm. libretexts.org
For (E)-N-benzylidene-4-fluoroaniline oxide, the ¹³C NMR spectrum (100.6 MHz, CDCl₃) shows signals for aromatic carbons (ArC) at δ 164.8 and 161.4 ppm. rsc.org The methine carbon (CH) appears at δ 134.6 ppm. rsc.org Other aromatic methine (ArCH) and quaternary aromatic carbons (ArC) are observed at δ 131.1, 130.6, 129.1, and 128.7 ppm. rsc.org The presence of a fluorine atom introduces coupling with adjacent carbons, resulting in doublets for the aromatic carbons at δ 123.7 ppm (³J(C,F) = 9 Hz) and δ 116.1 ppm (³J(C,F) = 23 Hz). rsc.org
Table 2: ¹³C NMR Chemical Shift Data for (E)-N-benzylidene-4-fluoroaniline oxide
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 164.8 | ArC |
| 161.4 | ArC |
| 134.6 | CH |
| 131.1 | ArCH |
| 130.6 | ArC |
| 129.1 | ArCH |
| 128.7 | ArCH |
| 123.7 (d, ³J(C,F)=9 Hz) | ArCH |
| 116.1 (d, ³J(C,F)=23 Hz) | ArCH |
Source: Royal Society of Chemistry rsc.org
Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). DEPT-135 experiments, for instance, show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. bas.bg This technique, in conjunction with 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the unambiguous assignment of all proton and carbon signals, even in complex molecules. ipb.pt These methods establish correlations between directly bonded protons and carbons (HSQC) or through two to three bonds (HMBC), providing a complete picture of the molecular connectivity. ipb.pt
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies (e.g., HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For (E)-N-benzylidene-4-fluoroaniline oxide, HRMS (ES+) provided an exact mass measurement, with a calculated value of 238.0647 for [M+Na]⁺ and a found value of 238.0644, confirming the molecular formula C₁₃H₁₀NOFNa. rsc.org Mass spectrometry also reveals characteristic fragmentation patterns that can aid in structural elucidation. For esters like ethyl acetate (B1210297), common fragmentation pathways include the loss of the alkoxy group (-OR). libretexts.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. This technique has been used to characterize various fluorene derivatives, revealing the planar nature of the fluorene ring system and the stereochemical arrangement of substituents. For instance, in spiro-derivatives of fluorene, X-ray crystallography can confirm the spiro-carbon's tetrahedral geometry and the relative orientation of the different ring systems. bas.bg The data obtained from X-ray crystallography is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of specific bonds. For a compound containing a fluorene moiety and an acetate group, characteristic IR absorptions would include those for aromatic C-H stretching, C=C stretching of the aromatic rings, and the strong C=O stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of neighboring substituents. ucl.ac.ukhmdb.ca
Chromatographic Techniques for Purification and Analysis
The purification and analysis of 2-(9-Fluorenylidene)acetate and its derivatives heavily rely on chromatographic methodologies. Thin-Layer Chromatography (TLC) and Column Chromatography are indispensable techniques for monitoring reaction progress, isolating the desired product from reaction mixtures, and assessing its purity. The choice of stationary and mobile phases is critical and is determined by the polarity of the target compound and the impurities to be removed.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective analytical technique used to determine the number of components in a mixture, identify compounds, and optimize solvent systems for column chromatography. For this compound, which possesses moderate polarity due to the ester functional group and the large, nonpolar fluorenyl moiety, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase.
The selection of the eluent, or mobile phase, is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexanes, and a more polar solvent, like ethyl acetate, allows for the fine-tuning of the eluent's polarity. This adjustment is necessary to obtain a retention factor (Rf) value in the optimal range of 0.3 to 0.7, which ensures a clear separation of spots on the TLC plate. ualberta.ca If the Rf value is too low, the eluent is not polar enough, while an Rf value that is too high indicates that the eluent is excessively polar. ualberta.ca
In the context of fluorene derivatives, the polarity of the compound dictates its mobility on the TLC plate. For instance, the nonpolar fluorene will travel further up the plate (higher Rf) compared to the more polar 9-fluorenone (B1672902) and the even more polar 9-fluorenol. quizlet.com The presence of the ester group in this compound places its polarity between that of a ketone and a simple hydrocarbon.
Visualization of the spots on the TLC plate can be achieved under UV light, due to the fluorescent nature of the fluorene ring system, or by using staining agents such as potassium permanganate.
Table 1: Illustrative TLC Analysis of this compound and Related Compounds
| Compound | Stationary Phase | Eluent System (Hexanes:Ethyl Acetate) | Illustrative Rf Value |
| Fluorene | Silica Gel 60 F254 | 9:1 | 0.8 |
| 9-Fluorenone | Silica Gel 60 F254 | 9:1 | 0.5 |
| This compound | Silica Gel 60 F254 | 9:1 | ~0.6 |
| 9-Fluorenol | Silica Gel 60 F254 | 9:1 | 0.3 |
Note: The Rf values are illustrative and can vary based on the exact experimental conditions.
Column Chromatography
For the preparative-scale purification of this compound, column chromatography is the method of choice. This technique allows for the separation of the target compound from unreacted starting materials, by-products, and other impurities. Similar to TLC, silica gel is the most common stationary phase used for this purpose.
The process involves packing a glass column with silica gel and eluting the crude reaction mixture with an appropriate solvent system, often determined through prior TLC analysis. A solvent system that provides a good separation of spots on a TLC plate is generally suitable for column chromatography. For compounds like this compound, a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective in separating compounds with close polarities.
For example, in the synthesis of related fluorenylidene derivatives, purification is often achieved using flash column chromatography with a hexanes:ethyl acetate eluent. caltech.edu A typical procedure would involve loading the crude product onto the silica gel column and eluting with a solvent mixture such as 10:1 hexanes:ethyl acetate. caltech.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.
The Wittig reaction, a common method for synthesizing compounds like this compound, often yields triphenylphosphine (B44618) oxide as a significant by-product. berkeley.edu Column chromatography is essential to separate the desired alkene from this polar by-product. berkeley.edu
Table 2: Typical Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (200-400 mesh) |
| Eluent System | Hexanes:Ethyl Acetate (e.g., starting with 20:1 and gradually increasing to 9:1) |
| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |
| Fraction Collection | Fractions are collected and monitored by TLC |
| Product Isolation | Fractions containing the pure product are combined and the solvent is removed under reduced pressure |
The successful application of these chromatographic techniques is fundamental to obtaining high-purity this compound, which is essential for its subsequent structural characterization and use in further chemical synthesis.
Computational and Theoretical Investigations of 2 9 Fluorenylidene Acetate
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-(9-Fluorenylidene)acetate. These methods allow for detailed investigation of electronic structure, molecular geometry, and reaction energetics, offering insights that complement experimental findings.
Future Directions and Emerging Research Avenues for 2 9 Fluorenylidene Acetate
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 2-(9-Fluorenylidene)acetate should prioritize the establishment of novel and sustainable synthetic routes that offer improvements in terms of atom economy, energy efficiency, and waste reduction.
Current synthetic strategies for fluorene (B118485) derivatives often rely on multi-step sequences. For instance, the synthesis of various fluorene derivatives has been achieved through methods like the rhodium-catalyzed "stitching" reaction/alkene isomerization sequence and the BF3·OEt2-catalyzed reaction of fluorene propargylic alcohols with nucleophiles. acs.orgrsc.org Palladium-catalyzed cross-coupling reactions of 1,1-diboronates with 2,2′-dibromobiphenyls also provide an efficient route to 9H-fluorene derivatives. researchgate.net A facile approach for synthesizing fluorene and its derivatives from 2-iodobiphenyls and CH2Br2 has also been developed, proceeding through a tandem palladium-catalyzed dual C-C bond formation.
Future efforts could focus on the following areas:
Catalytic C-H Functionalization: Direct functionalization of the fluorene core at the C9 position to introduce the acetate (B1210297) moiety would represent a significant advancement in synthetic efficiency.
Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.
Biocatalysis: The use of enzymes to catalyze the formation of this compound could offer high selectivity and mild reaction conditions, aligning with the principles of green chemistry. While biocatalysis has been explored for the synthesis of other complex molecules like fluorinated cyclopropanes, its application to fluorene derivatives remains a promising and largely untapped field. rsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, and its application to the synthesis of this compound could provide a sustainable and energy-efficient alternative to traditional thermal methods.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity and controlling over-functionalization. |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, scalability. | Optimization of reactor design and reaction parameters for the specific transformation. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for the target reaction, substrate scope limitations. |
| Photocatalysis | Use of renewable energy sources, mild reaction conditions. | Development of suitable photocatalysts and optimization of light-driven reaction pathways. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of the parent fluorenylidene, a carbene with a small singlet-triplet energy gap, has been extensively studied. wikipedia.org It is known to undergo reactions typical of carbenes, such as cycloadditions and insertions, with the stereochemical outcome often depending on the spin state. wikipedia.org The presence of the exocyclic double bond and the acetate group in this compound is expected to significantly modulate this reactivity, opening up avenues for discovering new chemical transformations.
Future research in this area could investigate:
Influence of the Acetate Group: The electron-withdrawing nature of the acetate group may influence the electrophilicity and stability of the fluorenylidene intermediate, potentially altering its reaction pathways compared to the unsubstituted carbene.
Cycloaddition Reactions: A systematic study of the [2+1], [4+2], and other cycloaddition reactions of this compound with various dienophiles and dipolarophiles could lead to the synthesis of novel spiro-fluorene derivatives with potential applications in materials science and medicinal chemistry. The reactivity of related fluorene-containing systems in [6π+2π] cycloadditions has been demonstrated, suggesting the potential for similar reactivity with this compound. researchgate.net
Insertion Reactions: Investigation of C-H and X-H (X = O, N, S) insertion reactions would provide a direct method for the functionalization of a wide range of substrates. The insertion reactivity of related 9-borafluorene (B15495326) derivatives with alkenes highlights the potential for such transformations. nih.gov
Pericyclic Reactions: The conjugated π-system of this compound could participate in various pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, leading to the formation of complex polycyclic aromatic compounds. rsc.org
Synthesis of Heterocycles: The reactive nature of the fluorenylidene moiety can be harnessed for the synthesis of novel heterocyclic compounds. For instance, derivatives of 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide have been shown to undergo a series of heterocyclization reactions to produce coumarins, pyridones, and thiazoles. rsc.org Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction. acs.org These examples suggest that this compound could serve as a versatile precursor for a wide range of heterocyclic structures.
Advanced Computational Studies for Predictive Design in Organic Synthesis
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules. In the context of this compound, advanced computational studies can provide valuable insights that guide experimental efforts.
Future computational research should focus on:
DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to investigate the geometric and electronic structure, as well as the spectroscopic properties of this compound. Such studies have been successfully applied to other fluorene derivatives to understand their electrical and optical properties. rsc.org
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and predict product distributions. This is particularly important for understanding the competitive singlet and triplet state reactivity of the fluorenylidene carbene.
Predictive Design of Derivatives: By systematically varying the substituents on the fluorene ring and the ester group, computational screening can be used to predict the properties of a library of this compound derivatives. This in silico design approach can accelerate the discovery of new molecules with tailored properties for specific applications.
Modeling Supramolecular Interactions: Computational methods can be used to study the non-covalent interactions between this compound and other molecules, providing insights into its potential for self-assembly and host-guest chemistry.
A summary of computational methods and their potential applications for this compound is provided in Table 2.
| Computational Method | Application for this compound | Expected Insights |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, vibrational frequency calculation. | Understanding of molecular structure, orbital energies, and spectroscopic signatures. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. | Prediction of optical properties and comparison with experimental data. |
| CASSCF/CASPT2 | Investigation of singlet-triplet energy gaps and reaction pathways of the carbene. | Elucidation of the role of spin states in the reactivity of the fluorenylidene intermediate. |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of this compound in solution or in supramolecular assemblies. | Understanding of conformational dynamics, solvation effects, and self-assembly processes. |
Potential as a Modular Building Block in Supramolecular Chemistry Research
The rigid and planar structure of the fluorene core, combined with its favorable electronic and photophysical properties, makes it an attractive building block for the construction of supramolecular architectures. acs.org The unique substitution pattern of this compound, with its exocyclic double bond and acetate functionality, offers exciting possibilities for its use as a modular component in supramolecular chemistry.
Future research in this area could explore:
Self-Assembly: The interplay of π-π stacking interactions of the fluorene rings and potential hydrogen bonding or coordination interactions involving the acetate group could lead to the formation of well-defined self-assembled structures, such as nanofibers, vesicles, or gels. The self-assembly of fluorene-terpyridine derivatives into nanopatterns has been demonstrated, showcasing the potential for controlled organization on surfaces. acs.org
Macrocycle Synthesis: this compound can be envisioned as a key component in the synthesis of novel macrocycles. The exocyclic double bond could be a site for further functionalization or for incorporation into a larger ring system through olefin metathesis or other cycloaddition reactions. Fluorene-based macrocycles with various linkage patterns (2,7-, 3,6-, and 9,9-) have been synthesized and show interesting properties. acs.orgrsc.org
Host-Guest Chemistry: The fluorene unit can act as a host for electron-deficient guest molecules through π-stacking interactions. The acetate group could also participate in host-guest binding through hydrogen bonding or coordination with metal ions. Fluorenone-derived host compounds have shown selectivity in the inclusion of aniline (B41778) derivatives. acs.org
Supramolecular Polymers: By incorporating polymerizable groups or through non-covalent self-assembly, this compound could be used to create novel supramolecular polymers with interesting optical and electronic properties. Fluorescent supramolecular polymers have been formed through crown ether-based host-guest interactions with fluorene-functionalized guests. nih.gov
The potential of this compound as a building block in supramolecular chemistry is summarized in Table 3.
| Supramolecular Application | Key Features of this compound | Potential Outcomes |
| Self-Assembly | Planar fluorene core for π-stacking, acetate group for directional interactions. | Formation of ordered nanostructures with tunable properties. |
| Macrocycle Synthesis | Rigid scaffold, functionalizable exocyclic double bond. | Creation of novel macrocyclic hosts with unique cavity environments. |
| Host-Guest Chemistry | Aromatic surface for π-stacking, Lewis basic acetate group. | Development of selective sensors and molecular recognition systems. |
| Supramolecular Polymers | Potential for polymerization and non-covalent linking. | Design of responsive materials with applications in optoelectronics and sensing. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-(9-Fluorenylidene)acetate derivatives, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves condensation reactions between fluorenylidene precursors and acetate-containing reagents. For example, derivatives like (fluoren-9-ylideneamino) acetate are synthesized via nucleophilic substitution or coupling reactions under inert atmospheres. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-activating agent), temperature control (e.g., 60–80°C for 12–24 hours), and solvent selection (e.g., THF or DMF for solubility). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by HPLC .
Q. How can UV-Vis and IR spectroscopy be utilized to confirm the electronic structure of this compound complexes?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in the fluorenylidene core (absorption bands at 250–300 nm) and charge-transfer interactions in metal complexes (broad peaks >350 nm). IR spectroscopy confirms carbonyl stretching modes (C=O at ~1700 cm⁻¹) and hydrogen-bonding patterns (broad O-H/N-H stretches at 3200–3500 cm⁻¹). Cross-referencing with computational data (e.g., TD-DFT simulations) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from isomerism or solvent effects. Strategies include:
- Multi-technique validation : Combine NMR (¹H/¹³C, COSY, HSQC) with X-ray crystallography to confirm stereochemistry. For example, crystal structures of (E)-N-[2-(9-Fluorenylidene)-...] derivatives revealed non-coplanar aromatic systems via torsion angles (85.38° between indole and phenyl rings) .
- Solvent-dependent studies : Compare spectra in polar (DMSO) vs. nonpolar (CDCl₃) solvents to identify solvent-induced shifts.
- Database cross-checking : Use NIST Chemistry WebBook or PubChem to validate spectral signatures .
Q. What advanced techniques are recommended for analyzing the crystal structure and non-covalent interactions in this compound complexes?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves molecular geometry (e.g., bond lengths, angles) and packing motifs. For example, C–H···π interactions in fluorenylidene-indole derivatives stabilize crystal lattices, with H···π distances of 2.7–3.1 Å .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) using software like CrystalExplorer.
- Thermal ellipsoid modeling : Assesses dynamic disorder in fluorenylidene moieties using anisotropic displacement parameters .
Q. How should researchers design experiments to investigate the biological activity of this compound derivatives against bacterial strains?
- Methodological Answer :
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity (MICs <10 µg/mL) .
- Mechanistic studies : Perform fluorescence quenching assays to assess DNA intercalation or membrane disruption.
- Control experiments : Compare activity against non-pathogenic strains to evaluate selectivity .
Q. What methodologies are effective in studying the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Measures mass loss (e.g., 5% degradation at 150°C) under nitrogen/air atmospheres.
- Differential scanning calorimetry (DSC) : Identifies exothermic decomposition events (e.g., peaks at 200–250°C).
- Evolved gas analysis (EGA) : Couples TGA with FTIR or MS to detect volatile byproducts (e.g., CO₂, acetic acid) .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in palladium-catalyzed reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates activation energies for oxidative addition steps in Pd-catalyzed cross-couplings. For example, intermediates like ((9-fluorenylidene)methyl)palladium iodide exhibit η³-coordination modes, as validated by XAS and cyclic voltammetry .
- Kinetic isotope effects (KIEs) : Compare experimental and computed KIEs to validate transition states.
- Molecular dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. toluene) .
Q. What strategies are employed to differentiate between isomeric forms of this compound derivatives during structural elucidation?
- Methodological Answer :
- NOESY NMR : Detects through-space correlations (e.g., cis vs. trans isomers in indole derivatives).
- Chiral chromatography : Uses amylose-based columns with hexane/isopropanol mobile phases to resolve enantiomers.
- Vibrational circular dichroism (VCD) : Assigns absolute configurations by comparing experimental and simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
